![molecular formula C17H25NO B2415897 1-(Cyclopropylmethyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]aziridine CAS No. 2418715-72-5](/img/structure/B2415897.png)
1-(Cyclopropylmethyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylmethyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]aziridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a type of aziridine, which is a highly reactive three-membered heterocyclic ring that contains nitrogen. Aziridines have been widely studied due to their ability to undergo ring-opening reactions, which makes them useful in the synthesis of a wide range of compounds.
Wirkmechanismus
The mechanism of action of 1-(Cyclopropylmethyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]aziridine is not well understood. However, studies have shown that it has a high reactivity towards nucleophiles, which suggests that it may undergo ring-opening reactions in biological systems.
Biochemische Und Physiologische Effekte
Studies on the biochemical and physiological effects of 1-(Cyclopropylmethyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]aziridine are limited. However, it has been shown to have low toxicity in animal studies, which suggests that it may have potential as a safe and effective building block in the synthesis of pharmaceuticals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(Cyclopropylmethyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]aziridine in lab experiments include its high reactivity towards nucleophiles, which makes it useful in the synthesis of a wide range of compounds. However, its limitations include its potential instability in certain conditions, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 1-(Cyclopropylmethyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]aziridine. These include:
1. Further studies on the mechanism of action of this compound in biological systems.
2. Investigation of the potential use of this compound as a building block in the synthesis of pharmaceuticals.
3. Development of new synthetic methods for the preparation of this compound.
4. Exploration of the potential applications of this compound in materials science.
5. Study of the potential toxicity of this compound in different animal models.
In conclusion, 1-(Cyclopropylmethyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]aziridine is a highly reactive and potentially useful compound in scientific research. Its potential applications in the synthesis of various compounds make it a promising building block for the development of new pharmaceuticals, agrochemicals, and materials. Further studies on its mechanism of action and potential toxicity are needed to fully understand its potential applications.
Synthesemethoden
The synthesis of 1-(Cyclopropylmethyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]aziridine can be achieved through several methods. One of the most common methods is the reaction of 5-methyl-2-propan-2-ylphenol with cyclopropylmethylamine in the presence of a suitable catalyst. The resulting product is then treated with epichlorohydrin to form the aziridine ring.
Wissenschaftliche Forschungsanwendungen
The potential applications of 1-(Cyclopropylmethyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]aziridine in scientific research are vast. This compound has been studied for its potential use as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials.
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]aziridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-12(2)16-7-4-13(3)8-17(16)19-11-15-10-18(15)9-14-5-6-14/h4,7-8,12,14-15H,5-6,9-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIIYLASSLZGRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2CN2CC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]aziridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

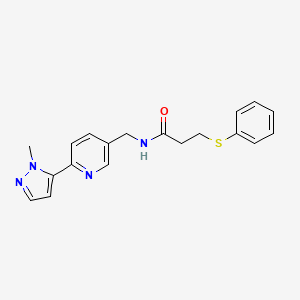

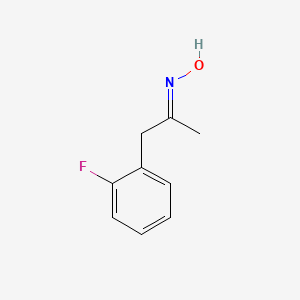
![methyl 4-[4-(benzyloxy)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2415820.png)


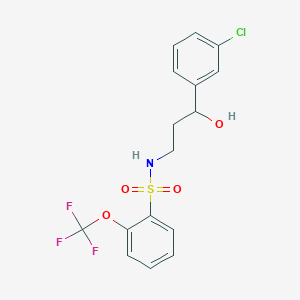

![(Z)-methyl 2-(6-methoxy-2-((phenylsulfonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2415831.png)
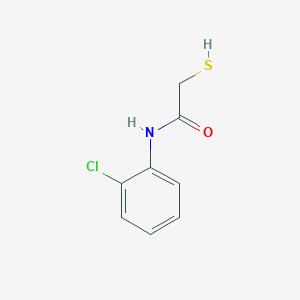
![1,3,5-trimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2415833.png)
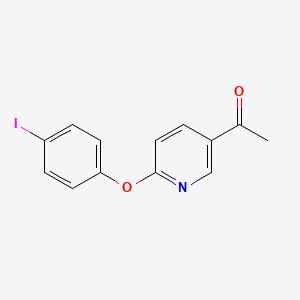

![7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2415837.png)